Product packaging for 1-(2,5-Diphenylfuran-3-YL)ethanone(Cat. No.:CAS No. 56138-16-0)

1-(2,5-Diphenylfuran-3-YL)ethanone

Cat. No.: B12892467
CAS No.: 56138-16-0
M. Wt: 262.3 g/mol
InChI Key: HQZLZLMERASUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(2,5-Diphenylfuran-3-yl)ethanone (CAS 56138-16-0) is a high-value furan derivative with the molecular formula C18H14O2 and a molecular weight of 262.30 g/mol . This compound, also known as 3-acetyl-2,5-diphenylfuran, features a ketone functional group adjacent to a 2,5-diphenylfuran system, making it a versatile and privileged building block in synthetic organic chemistry . Its core structure is part of a class of molecules recognized for their utility in oxidative homocoupling, lithiation, bromination, and subsequent cross-coupling reactions, which are fundamental methodologies for constructing complex molecular architectures . The presence of the acetyl group allows for further functionalization, while the diphenylfuran core is a promising scaffold in materials science and medicinal chemistry research . This makes it particularly valuable for developing novel organic materials, ligands, and pharmacologically active molecules. As a solid research chemical, it should be stored sealed in a dry environment at room temperature. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14O2 B12892467 1-(2,5-Diphenylfuran-3-YL)ethanone CAS No. 56138-16-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56138-16-0

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

1-(2,5-diphenylfuran-3-yl)ethanone

InChI

InChI=1S/C18H14O2/c1-13(19)16-12-17(14-8-4-2-5-9-14)20-18(16)15-10-6-3-7-11-15/h2-12H,1H3

InChI Key

HQZLZLMERASUPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(OC(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization of 1 2,5 Diphenylfuran 3 Yl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the complete proton and carbon framework and establish the connectivity between atoms.

The ¹H NMR spectrum provides detailed information about the different proton environments within the molecule. The spectrum of 1-(2,5-diphenylfuran-3-yl)ethanone, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic protons, the furan (B31954) ring proton, and the acetyl methyl protons. rsc.org

The protons on the two phenyl rings and the furan ring appear in the aromatic region of the spectrum, generally between δ 7.0 and 8.0 ppm. Due to the electronic effects of the furan ring and the acetyl group, the signals for the phenyl protons are complex multiplets. rsc.org A characteristic singlet appears for the lone proton on the furan ring (H-4), its chemical shift influenced by the adjacent electron-withdrawing acetyl group and the phenyl substituents. rsc.org A sharp singlet in the upfield region corresponds to the three protons of the acetyl methyl group. rsc.org

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃ rsc.org

Chemical Shift (δ) (ppm) Multiplicity Number of Protons Assignment
7.82-7.81 Multiplet 2H Aromatic Protons
7.70-7.68 Multiplet 2H Aromatic Protons
7.48-7.37 Multiplet 6H Aromatic Protons
6.91 Singlet 1H Furan H-4

Data recorded on a 500 MHz spectrometer. rsc.org

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the carbon skeleton. The spectrum for this compound shows a distinct signal for the carbonyl carbon of the acetyl group at a characteristic downfield shift (around δ 188.0 ppm). rsc.org The sp²-hybridized carbons of the phenyl and furan rings appear in a congested region between approximately δ 110 and δ 156 ppm. rsc.org The upfield region contains the signal for the methyl carbon of the acetyl group. rsc.org

To differentiate between quaternary (C), methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons, advanced NMR experiments like Distortionless Enhancement by Polarization Transfer (DEPT) are employed. nanalysis.commagritek.com A DEPT-135 experiment, for example, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent. pressbooks.pub

Furthermore, Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments are used to establish direct one-bond correlations between protons and the carbons they are attached to. This technique is invaluable for definitively assigning the signals for each protonated carbon in the phenyl and furan rings.

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃ rsc.org

Chemical Shift (δ) (ppm) Assignment
188.0 Acetyl C=O
155.8 Furan C-5
146.7 Furan C-2
135.9 Quaternary Phenyl C
132.4 Quaternary Phenyl C
129.7, 129.67, 129.6, 129.4, 129.0, 128.6 Phenyl CH
125.3 Furan C-3
110.5 Furan C-4

Data recorded on a 125 MHz spectrometer. rsc.org

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically over two or three bonds. For this compound, COSY spectra would show correlations between adjacent protons within each of the phenyl rings, confirming their individual spin systems.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range connectivity (2-4 bonds) between protons and carbons. This is crucial for connecting different fragments of the molecule. Key HMBC correlations would include:

A correlation from the acetyl methyl protons (δ ~2.54 ppm) to the carbonyl carbon (δ ~188.0 ppm) and the C-3 carbon of the furan ring.

Correlations from the furan proton (H-4) to the surrounding furan carbons (C-2, C-3, C-5) and the acetyl carbonyl carbon.

Correlations from the phenyl protons to the furan carbons they are attached to (C-2 and C-5), linking the rings to the central heterocycle.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique reveals protons that are close to each other in space, regardless of whether they are bonded. A NOESY spectrum could, for example, show a spatial correlation between the ortho-protons of the phenyl ring at C-2 and the furan proton at H-4, helping to establish the molecule's preferred conformation in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. studymind.co.uk The IR spectrum of this compound displays several characteristic absorption bands that confirm its key structural features. rsc.org

The most prominent feature is a strong, sharp absorption band corresponding to the stretching vibration of the acetyl carbonyl group (C=O), which is expected in the typical range for ketones. rsc.orglibretexts.org Other significant absorptions include those from C=C stretching within the aromatic and furan rings, and C-H stretching from the aromatic and methyl groups.

Table 3: Key IR Absorption Bands for this compound rsc.org

Wavenumber (cm⁻¹) Intensity Assignment
1640 Strong C=O stretching (acetyl ketone)
1605 Medium C=C stretching (aromatic/furan rings)
1507, 1448 Medium-Strong C=C stretching (aromatic/furan rings)
1368 Medium C-H bending (methyl group)

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental composition. The HRMS (APCI) analysis of this compound shows a protonated molecular ion [M+H]⁺ at m/z 263.1064. rsc.org This experimental value is in excellent agreement with the calculated mass for the formula C₁₈H₁₅O₂ (263.1066), confirming the molecular formula. rsc.org

Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Plausible fragmentation pathways for this compound include:

Alpha-Cleavage : Loss of the methyl radical (·CH₃) from the acetyl group to form a stable acylium ion.

Acylium Ion Formation : Cleavage of the bond between the furan ring and the acetyl group, resulting in the formation of an acylium ion (CH₃CO⁺) with an m/z of 43.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. hnue.edu.vn The spectrum is dictated by the electronic structure of the molecule, particularly the extent of conjugation.

The structure of this compound features an extensive conjugated system encompassing the two phenyl rings, the furan ring, and the acetyl carbonyl group. This extended π-system allows for low-energy electronic transitions, primarily π → π* transitions, resulting in strong absorption in the UV region. uzh.chmsu.edu The carbonyl group also allows for a weaker n → π* transition. A related derivative, 8-((4-(methylthio)-2,5-diphenylfuran-3-yl)methoxy)quinoline, shows absorption in the 326–386 nm range, suggesting that this compound would also absorb significantly in the UV-A region due to its conjugated nature. researchgate.net The exact position and intensity of the absorption maxima (λ_max) are sensitive to the solvent environment.

X-ray Diffraction Data for this compound Not Currently Available in Public Databases

A comprehensive search for the single-crystal X-ray diffraction data of the chemical compound this compound, which is essential for a definitive solid-state structural analysis, has revealed that this information is not currently available in the major public crystallographic databases.

Detailed structural parameters such as precise bond lengths, bond angles, and torsion angles for this compound can only be determined through X-ray crystallography. This technique provides unambiguous proof of the molecule's three-dimensional structure. Furthermore, an analysis of the crystal packing and the various intermolecular interactions, which govern the solid-state properties of the compound, is contingent on the availability of its crystallographic information file (CIF).

Despite extensive searches of chemical and crystallographic repositories, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), no entry for this compound (CAS Number: 56138-16-0) could be located. Consequently, the generation of data tables for its bond lengths, bond angles, and torsion angles, as well as a detailed investigation of its crystal packing and intermolecular forces, cannot be performed at this time.

While spectroscopic data for related furan derivatives exists, this information does not provide the direct, high-resolution structural detail that is obtained from a single-crystal X-ray diffraction study. The scientific community awaits the successful crystallization and subsequent crystallographic analysis of this compound to fully elucidate its solid-state architecture.

Theoretical and Computational Chemistry Studies on 1 2,5 Diphenylfuran 3 Yl Ethanone

Quantum Chemical (QM) Calculations for Electronic and Geometric Structures

Quantum chemical calculations are at the forefront of computational chemistry, providing a detailed picture of the electronic and geometric properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net It focuses on the electron density, a more manageable property than the complex many-electron wavefunction, to calculate the ground state energy and other molecular attributes. nih.gov For furan (B31954) derivatives, DFT methods like B3LYP with basis sets such as 6-311G(d,p) or cc-pVDZ have proven effective in optimizing molecular geometry and analyzing electronic characteristics. pleiades.onlineuni-regensburg.de

Geometry Optimization: The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process iteratively adjusts atomic positions to find the lowest energy conformation. frontiersin.orgschrodinger.com For 1-(2,5-diphenylfuran-3-yl)ethanone, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the furan core, the two phenyl rings, and the acetyl group. Studies on similar complex molecules, such as 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one, demonstrate that DFT can accurately predict these parameters, which often show good correlation with experimental data from techniques like X-ray crystallography. uni-regensburg.de

Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations on Analogous Structures

Parameter Bond/Angle Predicted Value
Bond Length Furan C=C ~1.37 Å
Furan C-C ~1.45 Å
Furan C-O ~1.36 Å
Furan C-C(Phenyl) ~1.48 Å
Furan C-C(Acetyl) ~1.49 Å
Carbonyl C=O ~1.23 Å
Bond Angle C-O-C (in Furan) ~106°
O-C-C (in Furan) ~111°
C-C-C (in Furan) ~106°
Dihedral Angle Furan/Phenyl 30-50°

Note: These values are illustrative and based on general findings for substituted furans and related molecules. Actual calculated values may vary depending on the level of theory and basis set used.

Molecular Orbitals and HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. schrodinger.comresearchgate.net A smaller gap suggests the molecule is more reactive, as it requires less energy for an electron to be excited to a higher energy state. researchgate.net

For 2,5-diphenyl furan, DFT calculations have estimated the HOMO-LUMO gap to be approximately 2.71 eV, indicating significant potential for charge transfer within the molecule. researchgate.net The introduction of an electron-withdrawing acetyl group at the 3-position is expected to lower the LUMO energy, likely resulting in a smaller HOMO-LUMO gap for this compound compared to its parent diphenylfuran. This modification would enhance its electrophilic character and influence its reactivity. schrodinger.com

Table 2: Representative Frontier Orbital Energies for Diphenylfuran Derivatives

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (ΔE) (eV)
2,5-Diphenylfuran (B1207041) researchgate.net -5.58 -2.87 2.71
2-acetyl-5-methylfuran d-nb.info -6.44 -2.13 4.31

Note: Values are from different studies and levels of theory, intended for illustrative comparison.

Charge Distribution: The molecular electrostatic potential (MEP) map is a valuable tool derived from DFT calculations that visualizes the charge distribution on the molecule's surface. It helps identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). For this compound, the MEP would likely show a high negative potential around the carbonyl oxygen atom, making it a prime site for electrophilic attack. Conversely, the carbonyl carbon and regions of the aromatic rings would exhibit positive potential, indicating susceptibility to nucleophilic attack.

Computational methods can predict spectroscopic data with high accuracy, serving as a powerful tool for structure verification and interpretation of experimental results. researchgate.net

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). pleiades.onlineresearchgate.net By calculating the magnetic shielding for each nucleus, one can predict the chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS). researchgate.net For a novel quinoline (B57606) derivative containing a 2,5-diphenylfuran moiety, theoretical chemical shifts calculated using the GIAO approach showed good agreement with experimental values. researchgate.net This suggests that a similar approach for this compound would yield accurate predictions, aiding in the assignment of its complex NMR spectrum. Recent advancements that account for multiple conformers can enhance the accuracy of predicted shifts to within 0.21 ppm for ¹H and 1.2 ppm for ¹³C of experimental values. researchgate.net

Vibrational Frequencies: DFT calculations can also predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net Theoretical spectra for furan derivatives have been successfully calculated, allowing for the assignment of specific vibrational modes, such as C=C, C-O, and C-H stretching and bending. researchgate.net For this compound, a prominent feature in the calculated IR spectrum would be the strong absorption band corresponding to the C=O stretching of the acetyl group, typically predicted in the range of 1680-1720 cm⁻¹.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its movement and conformational changes over time. nih.gov MD simulates the motion of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility and dynamic behavior of the system. nih.gov

For molecules with multiple rotatable bonds, such as the phenyl groups in this compound, MD simulations can explore the accessible conformational space. researchgate.net Studies on furan-flanked diketopyrrolopyrroles have used MD to understand how different conformations influence intermolecular interactions and self-assembly on surfaces. researchgate.net A similar MD study on this compound could reveal the preferred orientations of the phenyl rings relative to the furan core, the flexibility of the acetyl group, and how these dynamics are influenced by solvent or temperature. nih.gov This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a condensed phase. nih.gov

Computational Mechanistic Studies of Reactions Involving this compound and its Analogues

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the entire potential energy surface of a chemical reaction. This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. sci-hub.se

For furan derivatives, computational studies have detailed the mechanisms of various reactions:

Diels-Alder Reactions: The cycloaddition reactions of furan with dienophiles have been extensively studied using DFT. These calculations help explain the reactivity and stereoselectivity (endo/exo) of the reaction, revealing how Lewis acid catalysts can lower the activation barrier and alter the reaction pathway. sci-hub.sepreprints.org

Oxidative Ring Opening: The reaction of 2,5-disubstituted furans with reagents like pyridinium (B92312) chlorochromate (PCC) to form E-enediones has been mechanistically explained using DFT. Calculations showed that impurities in the reagent could catalyze the reaction, identifying a transition state with an energy barrier consistent with experimental conditions. bohrium.com

Ozonolysis: The degradation of furan derivatives by ozone has been investigated theoretically. These studies identify the most favorable reaction pathways, such as 1,2-cycloaddition, and calculate the energy barriers and rate constants for various steps, providing a detailed understanding of the degradation process. chim.it

Metal-Catalyzed Cyclizations: DFT calculations have been used to propose mechanisms for gold-catalyzed cycloisomerizations of ethynylphenols to form benzo[b]furan derivatives, identifying key intermediates and transition states in the catalytic cycle. nih.gov

For this compound, similar computational studies could predict its behavior in these and other reactions, identifying the most likely sites of attack and the energy profiles of potential reaction pathways.

Investigating Atropisomerism and Rotational Barriers in Sterically Hindered Diphenylfuran Systems

Atropisomerism is a form of stereoisomerism that arises from hindered rotation around a single bond, creating stable, isolable conformers (rotamers). nih.gov This phenomenon is common in biaryl systems where bulky substituents near the connecting bond create a high energy barrier to rotation. mdpi.com

Computational chemistry, particularly DFT, is a key tool for investigating atropisomerism. It allows for the calculation of the rotational energy barrier, which is the energy required to move from one stable conformer to another through the highest-energy transition state. rsc.org

In the context of furan-based biaryls, studies have shown that the steric bulk of substituents adjacent to the stereogenic bond is critical for achieving stable atropisomers. researchgate.net For example, a computational study on 3-indolyl furanoids predicted that an unsubstituted system would have a negligible rotational barrier (~1.5 kcal/mol), far below the threshold for atropisomerism (typically >20 kcal/mol). nih.govresearchgate.net However, the introduction of bulky groups, such as phenyl rings on both the furan and the adjacent ring system, can significantly raise this barrier. DFT calculations predicted that for a 2-phenyl-3-(2,4,5-triphenylfuran-3-yl)-1H-indole, the rotational energy barrier could be as high as 26-28 kcal/mol, which is in good agreement with experimental findings and sufficient for the atropisomers to be stable at room temperature. researchgate.net

For this compound, the key axis of rotation would be between the furan ring (at C3) and an attached aromatic system, or between the furan ring and one of the phenyl groups (at C2 or C5) if additional bulky substituents were present. While the acetyl group and the phenyl groups provide some steric hindrance, whether it is sufficient to induce stable atropisomerism in the parent molecule would require specific computational analysis of the rotational barrier around the C-C single bonds. These calculations would map the potential energy as a function of the dihedral angle, identifying the energy minima (stable conformers) and the transition state maxima that define the rotational barrier.

Reactivity and Mechanistic Investigations of 1 2,5 Diphenylfuran 3 Yl Ethanone

Electrophilic and Nucleophilic Reactivity of the Furan (B31954) Ring in 1-(2,5-Diphenylfuran-3-YL)ethanone

The furan ring is an electron-rich heterocycle, generally prone to electrophilic substitution. uomus.edu.iq However, the reactivity of the furan core in this compound is significantly modulated by its substituents. The acetyl group at the C-3 position acts as a deactivating electron-withdrawing group, reducing the nucleophilicity of the furan ring. Conversely, the phenyl groups at the C-2 and C-5 positions are activating but also introduce significant steric hindrance.

Electrophilic Reactivity: Electrophilic attack on the furan ring is directed by the existing substituents. In 2,5-disubstituted furans, electrophilic substitution such as acylation typically occurs at the β-position (C-3 or C-4). sci-hub.se For this compound, the only available position on the furan ring is C-4. This position is electronically deactivated by the adjacent C-3 acetyl group and sterically shielded by the C-5 phenyl group, making electrophilic substitution challenging.

Studies on related systems provide insight into potential reactivity. For instance, the Vilsmeier-Haack reaction, a common method for formylating electron-rich aromatic rings, readily occurs with furan, typically at the 2-position. jk-sci.comcambridge.org In the case of 2,5-diphenylfuran (B1207041), where the α-positions are blocked, electrophilic attack is forced to the β-position. The reaction of 2,5-dimethylfuran (B142691) with various electrophiles has been shown to yield 3-substituted products. sci-hub.se Similarly, the AlCl₃-promoted reaction of 2,5-dimethylfuran with ethyl propiolate results in a Michael-type addition product where substitution occurs at the furan's β-position. cdnsciencepub.com These examples suggest that while difficult, electrophilic attack at the C-4 position of this compound is the most probable outcome if the reaction can be forced.

Nucleophilic Reactivity: The furan ring is generally not susceptible to nucleophilic aromatic substitution due to its inherent electron-rich nature. Such reactions typically require the presence of strong electron-withdrawing groups and a good leaving group. In this compound, the acetyl group does withdraw electron density, but there is no suitable leaving group on the ring to facilitate a standard SNAr mechanism. Therefore, direct nucleophilic attack on the furan ring is not a commonly observed reaction pathway for this compound under typical conditions.

Transformations of the Acetyl Side Chain

The acetyl group at the C-3 position is a versatile functional handle that can undergo a variety of chemical transformations characteristic of ketones. These reactions provide a means to elaborate the molecular structure without altering the core 2,5-diphenylfuran scaffold.

Key transformations include:

Reduction: The carbonyl group can be reduced to a secondary alcohol, 1-(2,5-diphenylfuran-3-yl)ethanol. This is a standard transformation achievable with various reducing agents such as sodium borohydride (B1222165) (NaBH₄).

Oxidation: While the furan ring itself is susceptible to oxidation, the acetyl group can be oxidized under specific conditions, for example, in a Baeyer-Villiger oxidation to form the corresponding acetate (B1210297) ester.

Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles. For example, it can undergo aldol (B89426) condensation with aldehydes or ketones to form β-hydroxy ketones, which can be subsequently dehydrated to α,β-unsaturated ketones.

Hydrazone and Imine Formation: The carbonyl group can react with hydrazine (B178648) derivatives or primary amines to form the corresponding hydrazones and imines, respectively. This was demonstrated in a closely related compound, 2,5-diphenylfuran-3-carbaldehyde, which was converted to its hydrazone to generate a carbene intermediate. rsc.org

Halogenation: Under acidic or basic conditions, the acetyl group can be halogenated at the α-position.

A study on the gold-catalyzed reaction of 1-phenylprop-2-yn-1-ol with 1,3-dicarbonyl compounds reported the synthesis of several 3-acetylfuran derivatives, including 1-(5-methyl-2,4-diphenyl-furan-3-yl)-ethanone, highlighting the stability and accessibility of the 3-acetylfuran moiety. doi.org

Table 1: Potential Transformations of the Acetyl Group
Reaction TypeReagentsProduct Type
ReductionNaBH₄, LiAlH₄Secondary Alcohol
Aldol CondensationAldehyde/Ketone, Base (e.g., NaOH)β-Hydroxy Ketone / α,β-Unsaturated Ketone
Hydrazone FormationHydrazine (H₂NNH₂)Hydrazone
Baeyer-Villiger OxidationPeroxy acid (e.g., m-CPBA)Ester (Acetate)

Cycloaddition Reactions Involving the Furan Core (e.g., [3+2] cycloaddition, Diels-Alder reactions)

Cycloaddition reactions provide a powerful method for constructing complex polycyclic systems from aromatic cores. The utility of the furan ring in this compound as a diene or dipolarophile is, however, significantly restricted.

Diels-Alder ([4+2]) Reactions: The Diels-Alder reaction is one of the most important reactions of furans. However, their aromatic character often leads to reversible reactions and unfavorable thermodynamics. mdpi.com The reactivity is highly dependent on the electronic nature of the substituents.

Electron-Withdrawing Group Effect: The C-3 acetyl group is strongly electron-withdrawing, which deactivates the furan for normal-electron-demand Diels-Alder reactions where the furan acts as the electron-rich diene. mdpi.comresearchgate.net

Steric Hindrance: The phenyl groups at C-2 and C-5 create significant steric bulk, hindering the approach of a dienophile.

Experimental studies on 2,5-diphenylfuran have shown it to be unreactive toward dienophiles such as maleic anhydride (B1165640) and certain ferrocenyl-enones under conditions where other furans react. sci-hub.se However, reaction with highly reactive acetylenic dienophiles, such as ethyl propiolate or diethyl acetylenedicarboxylate, can be forced using a Lewis acid catalyst like AlCl₃. cdnsciencepub.comresearchgate.net In these cases, the initial 7-oxanorbornadiene (B1225131) adduct is often unstable and rearranges to form substituted phenolic compounds. cdnsciencepub.comresearchgate.net The isolation of the initial Diels-Alder adduct of 2,5-diphenylfuran has been achieved at low temperatures (−20 °C), underscoring its instability. researchgate.net Given these factors, this compound is expected to be a very poor diene in [4+2] cycloadditions.

[4+3] Cycloaddition Reactions: The cycloaddition of oxyallyls with furans is a well-established method for synthesizing seven-membered rings. The regioselectivity of this reaction is controlled by the furan substituents. A systematic study showed that 3-substituted furans react with oxazolidinone-substituted oxyallyls to give anti cycloadducts, regardless of whether the substituent is electron-donating (methyl) or electron-withdrawing (ester). nih.gov This suggests that this compound could potentially undergo a [4+3] cycloaddition, yielding a specific regioisomer.

[3+2] Cycloaddition Reactions: Furan derivatives can also participate in [3+2] cycloadditions. These reactions often proceed through photocatalytic or metal-catalyzed pathways, where the furan may act as the dipolarophile reacting with a 1,3-dipole generated in situ. nih.govbeilstein-journals.org

Oxidative and Reductive Reactivity Profiles

Oxidative Reactivity: The furan ring is sensitive to oxidation and can undergo ring cleavage. semanticscholar.org Common oxidants like meta-chloroperoxybenzoic acid (m-CPBA) can oxidize furans to yield 1,4-dicarbonyl compounds via ring opening. This transformation makes the furan ring a synthetic equivalent of a protected 1,4-dicarbonyl moiety. Photocatalytic oxidation, often using sensitizers like Eosin Y under visible light, can also lead to furan arylation or other transformations. mdpi.com For this compound, oxidative cleavage would be expected to yield a complex 1,4,6-tricarbonyl species.

Reductive Reactivity: The reduction of this compound can proceed at two distinct sites: the acetyl group and the furan ring.

Acetyl Group Reduction: As discussed in section 5.2, the carbonyl of the acetyl group is readily reduced to a secondary alcohol using standard hydride reagents.

Furan Ring Reduction: Catalytic hydrogenation of the furan ring to form a tetrahydrofuran (B95107) derivative is possible but often requires harsh conditions that can lead to ring opening or other side reactions. The aromaticity of the furan ring provides a degree of stability against reduction.

Detailed Mechanistic Pathways of Observed Reactions (e.g., radical intermediates, concerted pathways, photocatalytic mechanisms)

The reactions of substituted furans can proceed through a variety of mechanistic pathways, which are often dictated by the reagents and conditions employed.

Carbene Intermediates: A significant mechanistic insight comes from studies on the 3-furylcarbene derived from 2,5-diphenylfuran-3-carbaldehyde. rsc.org The thermal or photochemical decomposition of the corresponding hydrazone generated the carbene. Unlike 2-furylcarbenes, which are known to undergo ring-opening to form vinyl ketene (B1206846) intermediates, the 3-furylcarbene (5-yl) did not show any evidence of ring cleavage. Instead, it exhibited reactivity typical of a normal arylcarbene, such as C-H insertion and cycloaddition. rsc.orgrsc.org This remarkable stability of the 2,5-diphenyl-3-furyl moiety is crucial for understanding its reaction mechanisms, suggesting that intermediates at the C-3 position are unlikely to trigger ring fragmentation.

Cycloaddition Mechanisms: The mechanism of furan Diels-Alder reactions has been a subject of extensive study. While often depicted as a concerted [π4s + π2s] process, computational studies suggest that many furan cycloadditions, particularly those catalyzed by Lewis acids, may proceed through a stepwise mechanism involving a highly polar, zwitterionic intermediate. sci-hub.se The regioselectivity and reactivity in [4+3] cycloadditions of furans with oxyallyls are also explained by concerted pathways, with the selectivities arising from the electronic nature of the oxyallyl intermediate. nih.gov

Photocatalytic Mechanisms: Photocatalytic transformations of furans often involve radical intermediates. For instance, the arylation of furan using a photocatalyst like Eosin Y proceeds via the generation of an aryl radical from a diazonium salt, which then adds to the furan ring. mdpi.com Other photocatalytic reactions, such as [3+2] annulations, can involve the generation of radical cations or other reactive species through single-electron transfer (SET) processes. beilstein-journals.orgresearchgate.net

Table 2: Mechanistic Pathways in Furan Chemistry
Reaction TypeKey Intermediate(s)Mechanistic Features
Carbene Reaction (at C-3)3-FurylcarbeneNo ring opening; typical carbene reactivity (insertion, cycloaddition). rsc.org
Diels-Alder ([4+2])Concerted or Zwitterionic TSOften reversible; Lewis acid catalysis can favor polar, stepwise pathways. sci-hub.se
[4+3] CycloadditionOxyallylConcerted process; regioselectivity controlled by substituents. nih.gov
Photocatalytic ArylationAryl RadicalInitiated by single-electron transfer (SET) from excited photocatalyst. mdpi.com

Structure-Reactivity Relationships in this compound Derivatives

The relationship between the structure of a furan derivative and its chemical reactivity is a cornerstone for predicting its behavior and designing synthetic routes.

Electronic Effects: The electronic nature of substituents has a profound impact on the reactivity of the furan ring.

Electron-donating groups (EDGs) at the α-positions (like alkyl or alkoxy groups) increase the electron density of the furan ring, enhancing its reactivity as a diene in Diels-Alder reactions and as a nucleophile in electrophilic substitutions.

Electron-withdrawing groups (EWGs) , such as the C-3 acetyl group in the title compound, decrease the electron density, making the furan less reactive in these transformations. mdpi.com However, EWGs can activate the ring for potential nucleophilic attack.

Steric Effects: The size of substituents plays a critical role, particularly in cycloaddition reactions. The two phenyl groups at the C-2 and C-5 positions of this compound impose significant steric hindrance, which disfavors the approach of reactants to the furan core, contributing to its low reactivity in Diels-Alder reactions. sci-hub.se

Positional Effects: The position of a substituent dramatically alters its influence. A substituent at the β-position (C-3) has a different electronic and steric impact than one at the α-position (C-2). For example, in [4+3] cycloadditions, a 2-substituted furan gives syn products, whereas a 3-substituted furan gives anti products. nih.gov The stability of a 3-furylcarbene compared to a 2-furylcarbene is another stark example of positional influence. rsc.org

Computational studies using Density Functional Theory (DFT) have proven invaluable in quantifying these relationships, allowing for the prediction of reaction barriers, transition state geometries, and product distributions based on the furan's substitution pattern. nih.govsci-hub.se

Derivatization and Advanced Functionalization Strategies of 1 2,5 Diphenylfuran 3 Yl Ethanone

Chemical Transformations to Create Novel Furan-Containing Architectures

The chemical landscape of 1-(2,5-diphenylfuran-3-yl)ethanone is rich, allowing for transformations that yield unique furan-containing structures. The acetyl group at the C3 position is a key handle for derivatization, while the furan (B31954) ring itself can participate in various reactions. These transformations are pivotal for synthesizing molecules with tailored electronic and photophysical properties.

A significant area of research involves the incorporation of this furan derivative into larger, functional molecular systems, such as fluorescent chemosensors. For instance, new sensors have been designed and synthesized by linking the 2,5-diphenylfuran (B1207041) core with other heterocyclic systems like 8-hydroxyquinoline (B1678124) or di(2-picolyl)amine (DPA). researchgate.net In one such synthesis, a derivative, 8-((4-(methylthio)-2,5-diphenylfuran-3-yl)methoxy)quinoline, was created to act as a selective sensor for iron (III) ions. researchgate.netresearchgate.net The design involves creating a molecular architecture where the furan unit is integral to a system that can selectively bind with metal ions, leading to a detectable change in its fluorescent properties. researchgate.net This strategy demonstrates how the fundamental furan structure can be elaborated into a sophisticated sensor that forms a 1:1 complex with Fe³⁺, resulting in fluorescence quenching. researchgate.net Such transformations highlight the utility of the furan core in building advanced materials for analytical chemistry.

Further derivatization can be achieved through reactions targeting the acetyl group or by electrophilic substitution on the furan ring, paving the way for a wide array of novel compounds. These methods are foundational for creating libraries of furan derivatives for various scientific investigations.

Synthesis of Heterocyclic Ring Fusions and Polycyclic Systems (e.g., pyrroles from furan transannulation)

One of the most powerful strategies for creating heterocyclic diversity from furan precursors is through ring transformation reactions, notably the conversion of furans into other five-membered heterocycles like pyrroles. This process, often referred to as furan transannulation, typically utilizes the Paal-Knorr synthesis pathway. wikipedia.orguctm.edu In this reaction, the furan ring of a compound like this compound acts as a synthetic equivalent of a 1,4-dicarbonyl compound. bohrium.com

The synthesis proceeds by reacting the furan derivative with a primary amine or ammonia (B1221849) under acidic conditions. organic-chemistry.org The acid catalyzes the hydrolysis of the furan ring to generate an intermediate 1,4-dicarbonyl species. This intermediate then undergoes condensation with the amine, followed by cyclization and dehydration, to yield a substituted pyrrole (B145914). wikipedia.orguctm.eduorganic-chemistry.org The use of different primary amines allows for the introduction of various substituents on the pyrrole nitrogen, making this a highly versatile method for generating polysubstituted pyrroles. scirp.orgmdpi.com This transformation is a cornerstone reaction for converting readily available furans into nitrogen-containing heterocycles, which are prevalent motifs in natural products and pharmaceuticals. wikipedia.orgmdpi.com

Table 1: General Transformation of 3-Acetyl-2,5-diphenylfuran to a Pyrrole Derivative via Paal-Knorr Transannulation.
Starting MaterialReagentsProductReaction Type
This compoundPrimary Amine (R-NH₂), Acid Catalyst (e.g., H⁺)1-Substituted-3-acetyl-2,5-diphenylpyrrolePaal-Knorr Pyrrole Synthesis wikipedia.orgorganic-chemistry.org

Incorporation into Macrocyclic or Supramolecular Structures

The functional groups present in this compound make it an attractive building block for the construction of larger, highly organized molecular systems such as macrocycles and supramolecular assemblies. The phenyl groups at the 2- and 5-positions provide steric bulk and opportunities for π-π stacking interactions, while the acetyl group at the 3-position offers a reactive site for covalent linkage.

Researchers have successfully incorporated 2,5-diphenylfuran units into fluorescent chemosensors, which represents a foundational step towards more complex supramolecular chemistry. researchgate.net These sensors, which link the furan moiety to recognition sites like aza-crown ethers or DPA, demonstrate how the furan core can be integrated into larger structures designed for specific functions, such as the selective binding of cations like Al³⁺ or Cu²⁺. researchgate.net The synthesis of these molecules often involves multi-step processes where the furan derivative is strategically functionalized to allow for coupling with other molecular components. While the direct synthesis of a macrocycle composed solely of this compound units is not widely reported, its structure is well-suited for such applications. For example, bifunctional derivatives could be prepared and subsequently polymerized or cyclized to form macrocyclic structures, where the furan rings are oriented to create specific host-guest binding cavities.

Preparation of Chiral Derivatives for Stereoselective Synthesis Research

The development of chiral furan derivatives is of significant interest for applications in asymmetric synthesis, where they can act as chiral ligands, auxiliaries, or synthons. core.ac.uk Strategies to prepare chiral derivatives related to this compound involve either the use of chiral starting materials, asymmetric catalytic methods, or the attachment of a chiral auxiliary to guide stereoselective reactions.

One effective approach involves the reaction of a furan precursor with an optically pure amine to introduce chirality. For example, chiral amines like (R)-1-phenylethylamine can be reacted with appropriately functionalized furan precursors to yield enantioenriched products. acs.org An atom-economical method has been developed for synthesizing highly substituted chiral furans from 2-(aziridin-2-ylmethylene)malonates, where a chiral amine is attached to the furan ring system. acs.org This demonstrates a viable pathway to chiral furanones that are structurally related to the title compound.

Another strategy involves the use of chiral auxiliaries. Optically pure isomers of ephedrine (B3423809) have been successfully attached as substituents on the furan ring to serve as chiral auxiliaries, directing subsequent synthetic transformations. core.ac.uk Furthermore, asymmetric catalysis provides a powerful tool for creating chiral furan derivatives. Copper-catalyzed asymmetric [4+1] cycloadditions using planar-chiral bipyridine ligands have been employed to synthesize highly substituted 2,3-dihydrofurans with good stereoselectivity. mit.edu These methods underscore the potential for generating a wide range of chiral furan-based molecules for stereoselective synthesis research.

Table 2: Examples of Chiral Furan Derivatives and Their Reported Specific Rotation.
Compound NameFormulaSpecific Rotation [α]D²⁰Reference
(R)-1-(2-Ethoxy-5-[(1-phenylethylamino)methyl]furan-3-yl)ethanoneC₁₇H₂₁NO₃+69.0 (c = 1.07, CHCl₃) acs.org
(R)-1-(2-Methyl-5-[(1-phenylethylamino)methyl]furan-3-yl)ethanoneC₁₆H₁₉NO₂+53.3 (c = 4.12, CHCl₃) acs.org

Analytical Methodologies for Purity, Identity, and Stereochemical Assessment in Furan Chemistry Research

Chromatographic Techniques for Purification and Analysis (e.g., GC-MS, HPLC, flash chromatography, chiral HPLC)

Chromatographic methods are fundamental to the isolation and analysis of furan (B31954) derivatives. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Flash Chromatography: This is a prevalent and efficient method for the purification of synthesized furan compounds on a preparative scale. semanticscholar.org Crude reaction mixtures are often subjected to flash chromatography using a silica (B1680970) gel stationary phase (e.g., 100-200 or 230-400 mesh). semanticscholar.orgdoi.org The separation is achieved by eluting the column with a solvent system, typically a mixture of n-hexane and ethyl acetate (B1210297), with the polarity adjusted to achieve optimal separation of the target compound from impurities and byproducts. doi.orgamazonaws.com For instance, the purification of 1-(5-Methyl-2,4-diphenyl-furan-3-yl)-ethanone, a related ketone, was accomplished using flash chromatography with n-hexane/ethyl acetate mixtures as the eluent. doi.org Similarly, various other furan derivatives are routinely purified via column chromatography with eluents like petroleum ether/CH2Cl2 or petroleum ether/ethyl acetate. amazonaws.comrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful analytical technique used to identify and quantify volatile and thermally stable compounds. restek.com In furan chemistry, it is used to confirm the identity of products and analyze reaction mixtures. doi.orgrsc.org The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural elucidation and confirmation of the molecular weight. doi.org For example, the mass spectrum for 1-(5-Methyl-2,4-diphenyl-furan-3-yl)-ethanone showed a molecular ion peak [M+] at m/z 276. doi.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for both analytical and preparative-scale separations. acs.org It is employed to assess the purity of furan derivatives and can be used in assay development. thieme-connect.de In a typical reversed-phase HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. The high resolution of HPLC allows for the separation of closely related compounds. acs.org Documentation for 1-(2,5-diphenylfuran-3-yl)ethanone often includes HPLC data to certify its purity. bldpharm.com

The following table summarizes the application of these chromatographic techniques in the context of furan chemistry research.

Technique Stationary Phase Mobile Phase (Eluent) Application Reference(s)
Flash Chromatography Silica Gel (100-200 or 230-400 mesh)n-hexane/ethyl acetate; petroleum ether/CH2Cl2Purification of crude reaction products semanticscholar.orgdoi.orgamazonaws.comrsc.org
GC-MS Various capillary columnsHelium (carrier gas)Product identification, purity assessment, reaction monitoring doi.orgrsc.orgepa.gov
HPLC C18 (Reversed-Phase)Acetonitrile/Water; Hexane (B92381)/Isopropanol (B130326)Purity determination, quantitative assays, enantiomeric separation semanticscholar.orgacs.orgthieme-connect.debldpharm.com
Chiral HPLC Chiralcel OD-H, Daicel Chirapak AD-H/AS-HHexane/Isopropanol; Hexane/EthanolDetermination of enantiomeric excess semanticscholar.orgwiley-vch.de

In-situ Monitoring of Reaction Progress and Intermediate Formation

The progress of chemical reactions to synthesize furan derivatives is frequently monitored to determine the point of completion and to detect the formation of intermediates. This ensures optimal reaction times and can provide mechanistic insights.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and widely used technique for monitoring reaction progress. semanticscholar.orgrsc.org A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel on a solid support). The plate is then developed in an appropriate solvent system. By comparing the spots of the reaction mixture with those of the starting materials, chemists can observe the consumption of reactants and the appearance of the product spot. rsc.org The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. semanticscholar.org

Gas Chromatography (GC): For reactions involving volatile compounds, GC analysis is also employed for in-situ monitoring. rsc.org Periodically, samples are taken from the reaction mixture and injected into the GC. The resulting chromatogram provides quantitative information about the relative amounts of starting materials, intermediates, and products, allowing for a precise determination of reaction completion. rsc.org

Determination of Optical Activity and Enantiomeric Excess (for chiral derivatives)

While this compound is an achiral molecule, many synthetic transformations in furan chemistry aim to produce chiral derivatives. In such cases, it is crucial to determine the optical purity of the product, which involves measuring its optical activity and enantiomeric excess (ee).

Optical Activity: Chiral molecules have the ability to rotate the plane of plane-polarized light. This property is known as optical activity and is measured using a polarimeter. The specific rotation [α]D is a characteristic physical property of a chiral compound and is recorded under specific conditions of temperature, solvent, concentration, and wavelength (typically the sodium D-line, 589 nm). acs.org For example, the chiral furan derivative (R)-1-(2-Ethoxy-5-[(1-phenylethylamino)methyl]furan-3-yl)ethanone was reported to have a specific rotation [α]D20 of +69.0 (c = 1.07, CHCl3). acs.org

Enantiomeric Excess (ee): The enantiomeric excess is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. It is most commonly determined using chiral HPLC. researchgate.net

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. This differential interaction results in different retention times for the enantiomers, allowing for their separation and quantification. wiley-vch.de The integration of the peak areas in the resulting chromatogram allows for the precise calculation of the enantiomeric excess. semanticscholar.orgwiley-vch.de Various chiral columns, such as those from the Daicel Chirapak series (e.g., AD-H, AS-H, OD-H), are frequently used for this purpose. semanticscholar.orgwiley-vch.de The choice of mobile phase, typically a mixture of hexane and an alcohol like isopropanol or ethanol, and the flow rate are optimized to achieve baseline separation of the enantiomers. wiley-vch.de

The table below details typical conditions for determining the enantiomeric excess of chiral compounds using chiral HPLC, as reported in synthetic organic chemistry literature.

Chiral Column Mobile Phase (Hexane/Isopropanol) Flow Rate (mL/min) Detection (λ) Retention Times (tR) [min] Reference
Daicel Chirapak AD-H94.9 / 5.11.0N/AtR = 8.93 (minor), tR = 13.74 (major) wiley-vch.de
Daicel Chirapak AD-H85 / 151.0N/AtR = 7.92 (minor), tR = 14.24 (major) wiley-vch.de
Daicel Chirapak AD-H70 / 301.0N/AtR = 7.22 (minor), tR = 9.58 (major) wiley-vch.de
Daicel Chirapak AS-H90 / 101.0N/AtR = 15.77 (major), tR = 23.58 (minor) wiley-vch.de
Chiralcel OD-H98 / 20.5254 nmtR = 39.38 (+), tR = 45.01 (-) semanticscholar.org

Other advanced methods for determining enantiomeric excess include circular dichroism (CD) spectroscopy and fluorescence-based assays, which can be adapted for high-throughput screening of asymmetric reactions. nih.govnih.gov

Q & A

Q. What are the standard synthetic routes for 1-(2,5-diphenylfuran-3-yl)ethanone, and how do reaction conditions influence yield and purity?

The synthesis of aryl-substituted ethanones often employs Friedel-Crafts acylation or Claisen-Schmidt condensation . For furan derivatives, Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) is common. Reaction optimization includes controlling temperature (reflux in anhydrous ethanol) and catalyst loading to minimize side reactions like over-acylation or ring-opening . Solvent polarity and steric effects from substituents (e.g., phenyl groups on furan) must be considered to enhance regioselectivity. Purification typically involves column chromatography with hexane/ethyl acetate gradients.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • ¹H NMR : Key signals include the acetyl methyl group (~δ 2.5 ppm, singlet) and aromatic protons from the furan and phenyl groups (δ 6.5–7.8 ppm). Coupling patterns distinguish furan protons (e.g., H-4 and H-5 in furan) from phenyl substituents .
  • IR : A strong carbonyl stretch (~1680–1720 cm⁻¹) confirms the ethanone group. Furan ring vibrations (~1500–1600 cm⁻¹) and aromatic C–H stretches (~3050 cm⁻¹) are also diagnostic .
  • Mass Spectrometry : The molecular ion peak (e.g., m/z ~288 for C₁₈H₁₄O₂) and fragmentation patterns (e.g., loss of COCH₃) validate the structure .

Q. What crystallographic methods are suitable for resolving the solid-state structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is ideal. Key parameters include high-resolution data (<1.0 Å), twin detection for furan-containing systems, and anisotropic displacement parameters for heavy atoms. Hydrogen bonding and π-π stacking interactions between phenyl groups can be analyzed to predict packing behavior .

Advanced Research Questions

Q. How do electron-donating/withdrawing substituents on the phenyl rings affect the compound’s reactivity in cross-coupling reactions?

Substituents modulate electronic density on the furan ring, impacting reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, electron-withdrawing groups (e.g., –NO₂) on phenyl rings decrease nucleophilicity at the furan’s α-position, requiring stronger bases (e.g., Cs₂CO₃) or Pd catalysts (e.g., Pd(PPh₃)₄). Steric hindrance from ortho-substituted phenyls may necessitate bulkier ligands (XPhos) .

Q. What computational methods predict the compound’s electronic properties and potential as a ligand in coordination chemistry?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can map frontier molecular orbitals (HOMO/LUMO) to assess redox activity. The ethanone’s carbonyl oxygen and furan’s lone pairs are potential binding sites for transition metals (e.g., Pd, Cu). Solvent effects (PCM models) refine predictions of stability in catalytic cycles .

Q. How can contradictory spectroscopic data (e.g., unexpected NOE correlations) be resolved for structural validation?

Contradictions may arise from dynamic effects (e.g., ring puckering in furan) or impurities. Use 2D NMR (HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between the acetyl carbonyl and furan protons resolve regiochemistry. Variable-temperature NMR or crystallography can clarify conformational ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.